molecular formula C25H25FN2O4 B303907 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B303907
M. Wt: 436.5 g/mol
InChI Key: JJAKSYZBNHIKNO-UHFFFAOYSA-N
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Description

4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline core, dimethoxyphenyl, and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Quinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the Dimethoxyphenyl Group: This step may involve a Friedel-Crafts acylation reaction, where the quinoline core is reacted with a dimethoxybenzoyl chloride in the presence of a Lewis acid catalyst.

    Fluorophenyl Group Addition: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinoline intermediate.

    Final Coupling and Cyclization: The final step involves coupling the intermediate with a suitable carboxylic acid derivative, followed by cyclization to form the hexahydroquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the carbonyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Amines, thiols, and halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Amino or thiol-substituted quinoline derivatives.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Modulating Receptors: Acting as an agonist or antagonist at specific receptors, thereby influencing cellular signaling pathways.

    Interfering with DNA/RNA: Binding to nucleic acids and affecting transcription or translation processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,5-dimethoxyphenyl)-6-(2-fluorophenyl)pyrimidin-2-amine
  • 2-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)acetamide
  • 4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)benzamide

Uniqueness

4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its quinoline core, coupled with the dimethoxyphenyl and fluorophenyl groups, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C25H25FN2O4

Molecular Weight

436.5 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-N-(2-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H25FN2O4/c1-14-22(25(30)28-18-8-5-4-7-17(18)26)23(24-19(27-14)9-6-10-20(24)29)16-13-15(31-2)11-12-21(16)32-3/h4-5,7-8,11-13,23,27H,6,9-10H2,1-3H3,(H,28,30)

InChI Key

JJAKSYZBNHIKNO-UHFFFAOYSA-N

SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=C4F

Canonical SMILES

CC1=C(C(C2=C(N1)CCCC2=O)C3=C(C=CC(=C3)OC)OC)C(=O)NC4=CC=CC=C4F

Origin of Product

United States

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